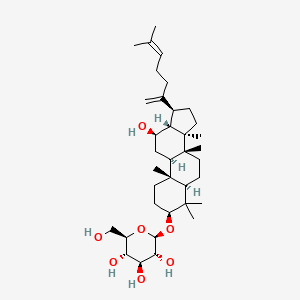

Ginsenoside Rk2

説明

ジンセノサイド Rk2: は、伝統的な薬草であるオタネニンジンの根に自然に存在する化合物ですジンセノサイド Rk2 は、プロトパナキサジオール群のジンセノサイドに属し、その潜在的な治療効果、特にがんや肝臓病に関する研究が行われています .

準備方法

合成経路と反応条件: ジンセノサイド Rk2 は、ジンセノサイド Rh2 の脱水によって合成することができます。このプロセスは、ジンセノサイド Rh2 を 0.01% の濃度の蟻酸で処理し、120°C で 4 時間加熱することを含みます。 この方法により、ジンセノサイド Rk2 とその他のマイナーなジンセノサイドが得られます .

工業的生産方法: ジンセノサイド Rk2 の工業的生産は、通常、ニンジンの根からジンセノサイドを抽出し、化学的変換を行うことを含みます。まず根を粉砕し、メタノールで抽出し 次に、抽出物を酸処理して、ジンセノサイド Rk2 を含む主要なジンセノサイドをマイナーなジンセノサイドに変換します .

化学反応の分析

反応の種類: ジンセノサイド Rk2 は、次のようなさまざまな化学反応を起こします。

脱水: 水分子を失うことによる、ジンセノサイド Rh2 からジンセノサイド Rk2 への変換。

酸化と還元: これらの反応は、ジンセノサイド分子のヒドロキシル基やその他の官能基を修飾することができます。

一般的な試薬と条件:

蟻酸: 脱水プロセスで使用されます。

メタノール: ニンジンの根からの抽出に使用されます。

生成される主な生成物:

ジンセノサイド Rk2: ジンセノサイド Rh2 の脱水の主要な生成物。

その他のマイナーなジンセノサイド: ジンセノサイド Rk2 と共に生成される可能性のある、ジンセノサイド Rh3 など

科学研究の応用

化学: ジンセノサイド Rk2 は、化学的変換とその他のジンセノサイドの合成の研究に使用されます。 そのユニークな構造は、トリテルペノイドサポニンの化学的挙動を理解するための貴重な化合物です .

生物学: 生物学的研究では、ジンセノサイド Rk2 は、細胞プロセスへの影響が研究されています。 細胞増殖、アポトーシス、炎症に関与するシグナル伝達経路を調節することが示されています .

医学: ジンセノサイド Rk2 は、がんや肝臓病の治療における潜在的な治療的応用があります。 がん細胞の増殖を阻害し、インフラマソームシグナル伝達経路を調節することにより、アルコール性肝疾患の症状を軽減することがわかりました .

産業: 製薬業界では、ジンセノサイド Rk2 は、がんや肝臓病を標的とした薬の有効成分としての可能性が探られています。 さまざまな生物学的経路を調節する能力は、創薬のための有望な候補です .

科学的研究の応用

Hepatic Ischemia-Reperfusion Injury

Overview : Ginsenoside Rk2 has been identified as a promising agent for alleviating hepatic ischemia-reperfusion injury (IRI), a condition that poses serious risks during liver surgeries and transplants.

- Mechanism of Action : Rk2 protects against hepatic IRI by activating the AKT signaling pathway. It binds directly to AKT1, facilitating its translocation to the plasma membrane, which enhances its interaction with PDPK1 and promotes downstream signaling activation. This mechanism significantly reduces inflammation and apoptosis in hepatocytes subjected to oxygen-glucose deprivation and reperfusion .

- Research Findings : In vivo studies demonstrated that Rk2 administration resulted in a dose-dependent reduction in liver injury markers in mice models of hepatic IRI. The compound's ability to mitigate inflammatory responses and cell death underscores its potential as a therapeutic agent for liver protection .

Alcoholic Liver Disease

Overview : this compound exhibits protective effects against alcoholic liver disease (ALD), which is characterized by inflammation and liver damage due to excessive alcohol consumption.

- Mechanism of Action : Rk2 acts as an inhibitor of the NLRP3 inflammasome, a critical mediator of inflammation in ALD. By inhibiting NLRP3 signaling, Rk2 reduces alcohol-induced liver inflammation and oxidative stress, thereby protecting liver function .

- Research Findings : Animal studies revealed that treatment with Rk2 significantly improved liver histology and reduced serum aminotransferase levels in mice subjected to chronic alcohol feeding. The compound also mitigated intestinal barrier dysfunction associated with ALD by enhancing NLRP6 inflammasome activity .

Ulcerative Colitis

Overview : Recent studies indicate that this compound may be effective in treating ulcerative colitis, an inflammatory bowel disease characterized by chronic inflammation of the colon.

- Mechanism of Action : Rk2 promotes cell viability and suppresses apoptosis in intestinal epithelial cells while reducing the release of pro-inflammatory cytokines. It inhibits the ERK/MEK signaling pathway, which is often overactivated during inflammatory responses .

- Research Findings : In vitro experiments demonstrated that Rk2 effectively reduced inflammatory markers in HT-29 cells, suggesting its potential as a therapeutic agent for managing ulcerative colitis .

Anticancer Properties

Overview : this compound has shown potential anticancer effects, particularly through its antiproliferative properties against various cancer cell lines.

- Mechanism of Action : While specific mechanisms are still being elucidated, preliminary studies suggest that Rk2 may induce cell cycle arrest and apoptosis in cancer cells through multiple signaling pathways .

- Research Findings : Although the cytotoxic effects of Rk2 were moderate compared to other ginsenosides, it demonstrated significant antiproliferative activity at higher concentrations, indicating its potential role in cancer therapy .

Summary Table of Applications

| Application | Mechanism of Action | Research Findings |

|---|---|---|

| Hepatic Ischemia-Reperfusion | Activates AKT signaling pathway; reduces inflammation | Protects hepatocytes from IRI-induced damage |

| Alcoholic Liver Disease | Inhibits NLRP3 inflammasome; reduces oxidative stress | Improves liver function in animal models |

| Ulcerative Colitis | Suppresses pro-inflammatory cytokines; inhibits ERK/MEK | Enhances cell viability; reduces inflammation |

| Anticancer Properties | Induces apoptosis; potential cell cycle arrest | Moderate antiproliferative effects observed |

作用機序

ジンセノサイド Rk2 は、複数のメカニズムを通じてその効果を発揮します。

アポトーシス誘導: アポトーシス経路を活性化することにより、がん細胞のプログラム細胞死を促進します。

炎症調節: インフラマソームシグナル伝達経路を調節し、肝臓病における炎症を軽減します。

類似化合物の比較

類似化合物:

ジンセノサイド Rh2: ジンセノサイド Rk2 の前駆体であり、抗がん作用でも知られています。

ジンセノサイド Rg3: 特にがん治療において、同様の治療効果を持つ別のジンセノサイド。

ジンセノサイド Rk1: ジンセノサイド Rk2 と構造的に類似しており、脱水プロセスによっても生成されます .

独自性: ジンセノサイド Rk2 は、その特定の構造と調節する特定の経路により、独自性を持ちます。 Rh2 や Rg3 などの他のジンセノサイドも抗がん作用を示しますが、ジンセノサイド Rk2 はインフラマソームシグナル伝達経路を調節する能力が特徴で、肝臓病の治療に特に有効です .

類似化合物との比較

Ginsenoside Rh2: The precursor of ginsenoside Rk2, also known for its anticancer properties.

Ginsenoside Rg3: Another ginsenoside with similar therapeutic effects, particularly in cancer treatment.

Ginsenoside Rk1: Shares structural similarities with this compound and is also produced through dehydration processes .

Uniqueness: this compound is unique due to its specific structure and the particular pathways it modulates. While other ginsenosides like Rh2 and Rg3 also exhibit anticancer properties, this compound’s ability to regulate inflammasome signaling pathways sets it apart, making it particularly effective in treating liver diseases .

生物活性

Ginsenoside Rk2 is a rare dammarane-type triterpenoid saponin derived from ginseng, known for its diverse biological activities. Recent studies have highlighted its potential in various therapeutic areas, particularly in anti-inflammatory and neuroprotective contexts. This article presents a comprehensive overview of the biological activity of this compound, supported by case studies and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activities. It is classified as a dehydroprotopanaxadiol saponin, and its molecular formula is C30H50O9. This structure allows it to interact with various biological pathways, influencing cellular functions.

1. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties, particularly in models of ulcerative colitis (UC). A study demonstrated that Rk2 significantly promoted cell viability and suppressed apoptosis in human colorectal adenocarcinoma Caco-2 cells under UC conditions. The compound reduced the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in a concentration-dependent manner. Mechanistically, Rk2 was shown to inhibit the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MEK) pathway by upregulating SIRT1, which further attenuated inflammation .

2. Neuroprotective Effects

Research has indicated that this compound can protect neurons from damage caused by oxidative stress and inflammation. In an animal model of alcoholic liver disease (ALD), Rk2 administration resulted in reduced serum aminotransferase levels and improved liver histology. The compound acted as an NLRP3 inflammasome inhibitor, mitigating alcohol-induced liver inflammation and enhancing intestinal barrier function . These findings suggest that Rk2 may have broader implications for neuroprotection against various neurodegenerative conditions.

3. Cytotoxicity Against Cancer Cells

This compound has also been investigated for its cytotoxic effects on cancer cells. In vitro studies demonstrated that Rk2 exhibited cytotoxicity against several human cancer cell lines, including colorectal and breast cancer cells. The mechanisms of action include the induction of apoptosis and inhibition of cell proliferation . The compound's ability to modulate inflammatory responses may further enhance its anticancer potential by creating a less favorable environment for tumor growth.

Ulcerative Colitis Model Study

In a controlled study involving co-cultured human intestinal epithelial THP-1 cells and Caco-2 cells, this compound was administered at varying concentrations. The results indicated:

- Cell Viability : Increased significantly with higher concentrations of Rk2.

- Apoptosis : Reduced apoptosis rates were observed.

- Cytokine Levels : Notable decreases in IL-1β, IL-6, and TNF-α were recorded.

The study concluded that this compound effectively restores cellular function in models of ulcerative colitis through modulation of inflammatory pathways .

Alcoholic Liver Disease Study

In an experimental model using mice subjected to chronic ethanol feeding, this compound was administered at doses of 5 mg/kg and 30 mg/kg. Key findings included:

- Liver Injury Markers : Significant reduction in serum aminotransferase levels.

- Histological Improvements : Enhanced liver histology with decreased lipid accumulation.

- Inflammatory Response : Inhibition of the NLRP3 inflammasome signaling pathway.

These results indicate that this compound may serve as a promising therapeutic agent for ALD and related inflammatory conditions .

Research Findings Summary

| Activity | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of ERK/MEK pathway | Reduced cytokine release (IL-1β, IL-6) in UC models |

| Neuroprotective | NLRP3 inflammasome inhibition | Alleviated liver inflammation in ALD models |

| Cytotoxicity | Induction of apoptosis | Effective against various cancer cell lines |

特性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10,22-32,37-41H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24-,25+,26-,27+,28+,29-,30+,31-,32+,34+,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGBQZAELMGYNO-YMWSGFAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the potential therapeutic benefits of Ginsenoside Rk2 and how does it work at the molecular level?

A: Studies suggest that this compound may be effective in the treatment of Ulcerative Colitis (UC) []. In vitro studies using human cell models of UC have shown that this compound can protect against inflammation and cell death []. Mechanistically, this compound appears to work by inactivating the Extracellular signal-regulated kinase/Mitogen-activated protein kinase (ERK/MEK) pathway []. This pathway is involved in regulating various cellular processes, including inflammation. This compound increases the levels of Sirtuin 1 (SIRT1) protein, which in turn leads to the dephosphorylation (inactivation) of ERK and MEK, thereby attenuating the inflammatory response [].

Q2: Besides UC, are there other diseases this compound might be effective against?

A: Research indicates that this compound shows promise in combatting alcoholic liver disease []. While the specific mechanisms require further investigation, early findings point towards its regulatory influence on NLRP3 and NLRP6 inflammasome signaling pathways, which are central to inflammatory responses [].

Q3: How does heat processing of ginseng impact this compound levels?

A: Heat processing, like steaming, can significantly increase the concentration of this compound in ginseng []. Studies analyzing the ginsenoside composition of ginseng leaves steamed multiple times found a 2.6-fold increase in this compound after nine steaming cycles []. This process appears to convert polar protopanaxadiol-type ginsenosides into less polar forms, including this compound, through dehydration reactions []. This highlights how traditional preparation methods can impact the medicinal properties of ginseng.

Q4: Are there any ongoing efforts to develop this compound into a pharmaceutical product?

A: While specific details about ongoing drug development efforts are not available in the provided research, one study describes a patented process for preparing a ginseng extract enriched with this compound []. This extract, intended for potential use in preventing or treating cancer and allergy-mediated diseases, demonstrates the growing interest in harnessing the therapeutic potential of this compound [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。